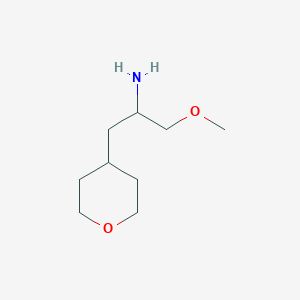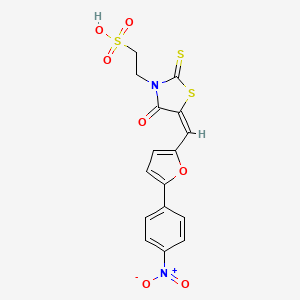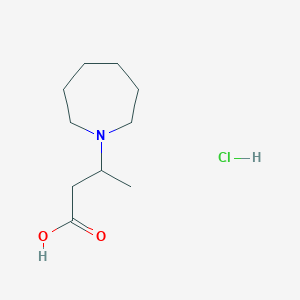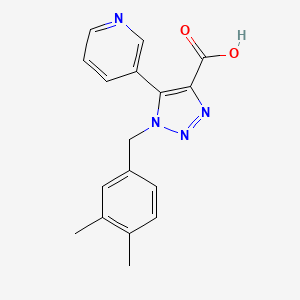![molecular formula C11H12O3 B2973435 5-[(4-Hydroxyphenyl)methyl]oxolan-2-one CAS No. 871329-30-5](/img/structure/B2973435.png)
5-[(4-Hydroxyphenyl)methyl]oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Hydroxyphenyl)methyl]oxolan-2-one is a chemical compound with the CAS Number: 871329-30-5 . It has a molecular weight of 192.21 and its IUPAC name is 5-(4-hydroxybenzyl)dihydro-2(3H)-furanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12O3/c12-9-3-1-8(2-4-9)7-10-5-6-11(13)14-10/h1-4,10,12H,5-7H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 101-104°C . It is stored at room temperature .作用机制
The mechanism of action of 5-[(4-Hydroxyphenyl)methyl]oxolan-2-one is complex and involves multiple pathways. Resveratrol has been found to activate various signaling pathways, including the SIRT1 pathway, which is involved in regulating cellular metabolism and aging. It also activates the AMPK pathway, which is involved in energy metabolism and the mTOR pathway, which is involved in regulating cell growth and proliferation. Resveratrol has also been found to modulate the expression of various genes involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Resveratrol also has antioxidant properties, which help to protect against oxidative stress and damage. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Resveratrol has also been found to improve cardiovascular health by reducing blood pressure and improving lipid profiles.
实验室实验的优点和局限性
The advantages of using 5-[(4-Hydroxyphenyl)methyl]oxolan-2-one in lab experiments include its availability and low cost, as well as its potential health benefits. However, there are also limitations to its use. Resveratrol has low bioavailability, which means that it is quickly metabolized and eliminated from the body. This can make it difficult to achieve therapeutic levels in vivo. Additionally, this compound has poor solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are many potential future directions for research on 5-[(4-Hydroxyphenyl)methyl]oxolan-2-one. One area of interest is its potential use in the treatment of cancer. Resveratrol has been shown to inhibit the growth of various types of cancer cells, and there is ongoing research to determine its efficacy in vivo. Another area of interest is its potential use in neuroprotection. Resveratrol has been found to have neuroprotective properties in various animal models, and there is ongoing research to determine its potential use in the treatment of neurodegenerative diseases. Additionally, there is ongoing research to improve the bioavailability and solubility of this compound, which could make it a more effective therapeutic agent.
Conclusion:
This compound, or this compound, is a natural polyphenolic compound that has gained significant attention due to its potential health benefits. It has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties, as well as its potential benefits in cardiovascular health, neuroprotection, and anti-aging. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound, including its use in the treatment of cancer and neurodegenerative diseases.
合成方法
The synthesis of 5-[(4-Hydroxyphenyl)methyl]oxolan-2-one can be achieved through various methods, including chemical synthesis and extraction from natural sources. One of the most commonly used chemical synthesis methods involves the reaction of p-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base. The resulting product is then hydrolyzed and decarboxylated to obtain this compound. Extraction from natural sources involves the isolation of this compound from plants such as grapes and peanuts, using methods such as solvent extraction and chromatography.
科学研究应用
5-[(4-Hydroxyphenyl)methyl]oxolan-2-one has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Resveratrol has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been studied for its potential benefits in cardiovascular health, neuroprotection, and anti-aging.
安全和危害
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-9-3-1-8(2-4-9)7-10-5-6-11(13)14-10/h1-4,10,12H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXASBXALVLRTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride](/img/structure/B2973352.png)




![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2973359.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2973361.png)
![4-Amino-6-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2973362.png)
![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/no-structure.png)
![1-[4-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2973367.png)
![Tert-butyl 2-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2973368.png)

